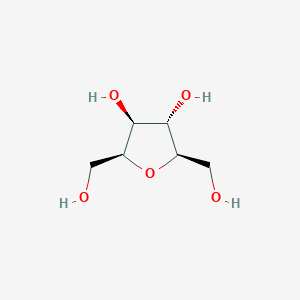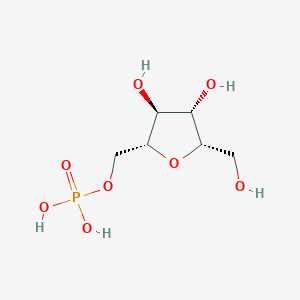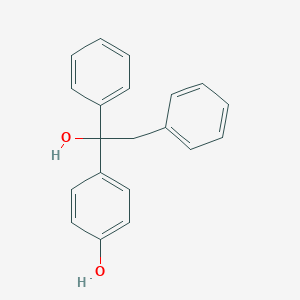
Bapta-tétraméthyl ester
Vue d'ensemble
Description
Bapta-tetramethyl ester, also known as tetramethyl 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetate, is a biochemical reagent widely used in life science research. It is a lipophilic diester form of Bapta, a well-known calcium chelator. This compound is particularly useful in studies involving calcium signaling due to its ability to sequester calcium ions effectively .
Applications De Recherche Scientifique
Bapta-tetramethyl ester is extensively used in scientific research, particularly in the following fields:
Chemistry: As a calcium chelator in various analytical techniques.
Biology: To study calcium signaling pathways in cells.
Medicine: Investigated for its potential in neuroprotection and cancer therapy.
Industry: Used in the development of fluorescent probes and dyes for imaging applications
Mécanisme D'action
Bapta-tetramethyl ester, also known as Tetramethyl 2,2’,2’‘,2’‘’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate, is a biochemical reagent used in life science research . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary target of Bapta-tetramethyl ester is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) . PFKFB3 is a key regulator of mTORC1 activity and is considered a promising target in MCL-1-dependent cancers .
Mode of Action
Bapta-tetramethyl ester is introduced into cells as a membrane-permeant acetoxymethyl ester . It directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation .
Biochemical Pathways
The inhibition of PFKFB3 by Bapta-tetramethyl ester impairs glycolysis, a critical biochemical pathway . This impairment leads to a rapid decline in MCL-1-protein levels and a downregulation of mTORC1 activity . These effects are also induced by a Bapta-tetramethyl ester analog with low affinity for Ca2+ .
Pharmacokinetics
It is known that the compound is readily loaded into the cytosol of cells
Result of Action
The result of Bapta-tetramethyl ester’s action is the induction of apoptosis in hematological cancer cell lines that are highly sensitive to S63845, an MCL-1 antagonist .
Action Environment
Analyse Biochimique
Biochemical Properties
Tetramethyl 2,2’,2’‘,2’‘’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate has been found to directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity . This inhibition is a Ca2±independent mechanism through which it impairs cellular metabolism .
Cellular Effects
In cellular context, Tetramethyl 2,2’,2’‘,2’‘’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate has been observed to induce apoptosis in hematological cancer cell lines that were highly sensitive to S63845, an MCL-1 antagonist . It provokes a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation .
Molecular Mechanism
The molecular mechanism of action of Tetramethyl 2,2’,2’‘,2’‘’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate involves direct inhibition of PFKFB3 . This inhibition impairs glycolysis and diminishes mTORC1 activity, thereby leading to a rapid decline in MCL-1 protein levels .
Metabolic Pathways
Tetramethyl 2,2’,2’‘,2’‘’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate is involved in the metabolic pathway of glycolysis due to its ability to inhibit PFKFB3 . This inhibition impacts the metabolic flux and metabolite levels within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bapta-tetramethyl ester involves several steps. One common method starts with the reaction of 1,2-bis(2-nitrophenoxy)ethane with ethyl chloroacetate in the presence of a base to form the intermediate compound. This intermediate is then reduced to 1,2-bis(2-aminophenoxy)ethane, which is subsequently reacted with methyl bromoacetate to yield Bapta-tetramethyl ester .
Industrial Production Methods
Industrial production of Bapta-tetramethyl ester typically follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Bapta-tetramethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Complexation: It forms stable complexes with metal ions, particularly calcium ions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water or aqueous solutions.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Complexation: Calcium chloride or other calcium salts are used to form calcium complexes.
Major Products
Hydrolysis: Produces 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid.
Substitution: Yields various substituted derivatives depending on the reagents used.
Complexation: Forms calcium-Bapta complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bapta: The parent compound, which is less lipophilic and does not readily diffuse into cells.
Fura-2: A calcium indicator dye with similar chelating properties but different fluorescence characteristics.
EGTA: Another calcium chelator with a different binding affinity and selectivity for calcium ions.
Uniqueness
Bapta-tetramethyl ester is unique due to its lipophilicity, allowing it to easily penetrate cell membranes. This property makes it particularly useful for intracellular calcium chelation compared to other similar compounds .
Propriétés
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O10/c1-33-23(29)15-27(16-24(30)34-2)19-9-5-7-11-21(19)37-13-14-38-22-12-8-6-10-20(22)28(17-25(31)35-3)18-26(32)36-4/h5-12H,13-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPLRKMZANZSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392612 | |
| Record name | Bapta-tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125367-34-2 | |
| Record name | N,N′-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis[N-(2-methoxy-2-oxoethyl)glycine] 1,1′-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125367-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bapta-tetramethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAPTA Tetramethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)



